Direct Head-to-Head Comparison of T Cell Survival Enhancement: Aminoperazine (APR) vs. Perazine vs. Chlorpromazine in HIV-Infected Primary T Cell Cultures
In a direct comparative experiment using primary human T cells co-cultured with dendritic cells (DCs), aminoperazine (APR) at 1 nM produced a 10- to 25-fold increase in survival of in vitro HIV-infected T cells, restoring survival to levels comparable with uninfected cells. In contrast, perazine (PT) showed less than a 1-fold effect (<1-fold) on normal T cell survival and chlorpromazine (CPZ) showed less than a 5-fold effect on HIV-infected T cell survival; both were described as having 'only a minor, if any effect' [1]. APR also increased T cell survival in samples from six HIV-infected patients by a mean of ≥3-fold (range 1- to 5-fold), with the magnitude of increase inversely correlated with the patient's CD4 count (p < 0.01) [1].
| Evidence Dimension | Fold-change in T cell survival at day 14 of culture (PHA + DC stimulation) |
|---|---|
| Target Compound Data | 10- to 25-fold increase in HIV-infected T cell survival; ≥3-fold mean increase in patient T cells |
| Comparator Or Baseline | Perazine: <1-fold increase on normal T cells; Chlorpromazine: <5-fold increase on HIV-infected T cells |
| Quantified Difference | APR: 10–25× vs. Perazine: <1× and CPZ: <5×; approximately 10- to >25-fold superiority over perazine, ≥2- to >5-fold over chlorpromazine |
| Conditions | Primary human T cells co-cultured with DCs; PHA or anti-CD3/CD28 stimulation; 1 nM APR; in vitro HIV-1 infection model; assessed at day 14 |
Why This Matters
For researchers procuring a phenothiazine-based immunomodulator for HIV vaccine adjuvant or DC-based immunotherapy studies, perazine and chlorpromazine are functionally inactive in the relevant assay, making APR the only phenothiazine derivative in this structural class with demonstrated DC-dependent T cell survival enhancement activity at sub-nanomolar concentrations.
- [1] Lu W, Achour A, Arlie M, Cao L, Andrieu JM. Enhanced dendritic cell-driven proliferation and anti-HIV activity of CD8+ T cells by a new phenothiazine derivative, aminoperazine. J Immunol. 2001 Sep 1;167(5):2929-2935. doi: 10.4049/jimmunol.167.5.2929. (See Results section: Fig. 2A, B and text describing PT and CPZ comparator data.) View Source
